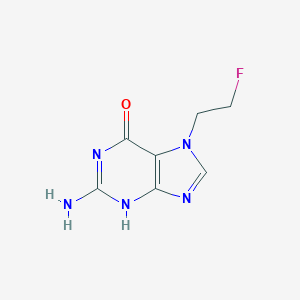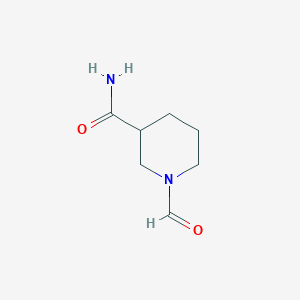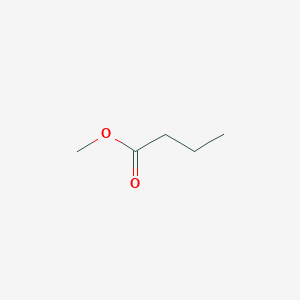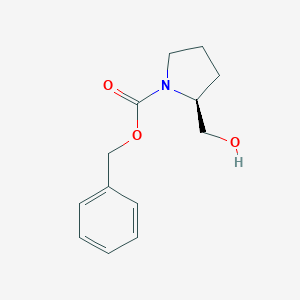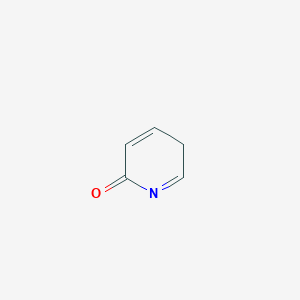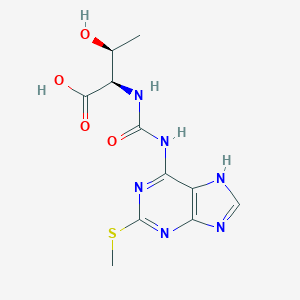
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, also known as 2-MeS-ATP, is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of ATP, which is a critical energy molecule in living organisms. The modification of ATP to 2-MeS-ATP has resulted in a molecule that exhibits unique properties, making it useful in various research fields.
Mecanismo De Acción
The mechanism of action of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is based on its ability to mimic the structure and function of ATP. This molecule can bind to ATP-binding sites in enzymes and ion channels, leading to changes in their activity. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine can be phosphorylated by kinases, leading to the activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine are diverse and depend on the specific research application. In general, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been shown to modulate the activity of various enzymes and ion channels. It has also been shown to regulate intracellular calcium levels and activate purinergic receptors. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the role of ATP in various physiological processes, including muscle contraction, neurotransmission, and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in lab experiments has several advantages. Firstly, it is a stable molecule that can be easily synthesized and stored. Secondly, it exhibits unique properties that make it useful in various research applications. However, there are also some limitations to the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine. Firstly, it is a relatively expensive molecule, which may limit its use in some research applications. Secondly, its modification may alter its properties, making it difficult to compare its effects with those of ATP.
Direcciones Futuras
There are several future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research. Firstly, it can be used to study the role of ATP in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Secondly, it can be used to develop new drugs that target ATP-dependent enzymes and ion channels. Additionally, the development of new synthesis methods for 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine may lead to the discovery of new derivatives with unique properties and applications.
Conclusion:
In conclusion, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a modified nucleotide that has gained significant attention in recent years due to its potential applications in scientific research. This molecule exhibits unique properties that make it useful in various research fields. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. It has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. The future directions for the use of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine in scientific research are diverse and promising.
Métodos De Síntesis
The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine involves the modification of ATP by replacing the oxygen atom at the 2' position with a sulfur atom and adding a threonine group at the 6' position. The synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine is a complex process that requires specialized equipment and expertise. Several methods have been developed for the synthesis of 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine, including chemical synthesis and enzymatic synthesis.
Aplicaciones Científicas De Investigación
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been widely used in scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. This molecule has been used as a tool to study the function of ATP-dependent enzymes and ion channels. It has also been used as a substrate for various enzymes, including kinases, phosphatases, and ATPases. Additionally, 2-Methylthio-N(6)-(N-threonylcarbonyl)adenine has been used to study the regulation of intracellular calcium levels and the activation of purinergic receptors.
Propiedades
Número CAS |
132603-04-4 |
|---|---|
Nombre del producto |
2-Methylthio-N(6)-(N-threonylcarbonyl)adenine |
Fórmula molecular |
C11H14N6O4S |
Peso molecular |
326.33 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxy-2-[(2-methylsulfanyl-7H-purin-6-yl)carbamoylamino]butanoic acid |
InChI |
InChI=1S/C11H14N6O4S/c1-4(18)5(9(19)20)14-10(21)15-8-6-7(13-3-12-6)16-11(17-8)22-2/h3-5,18H,1-2H3,(H,19,20)(H3,12,13,14,15,16,17,21)/t4-,5+/m0/s1 |
Clave InChI |
UATAXLMJXKUHHR-CRCLSJGQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)NC1=NC(=NC2=C1NC=N2)SC)O |
Otros números CAS |
132603-04-4 |
Sinónimos |
2-methylthio-N(6)-(N-threonylcarbonyl)adenine mS(2)tc(6)Ade |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



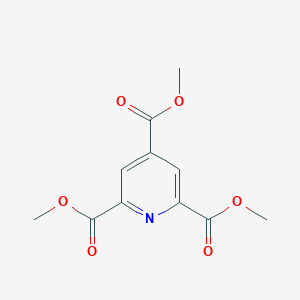
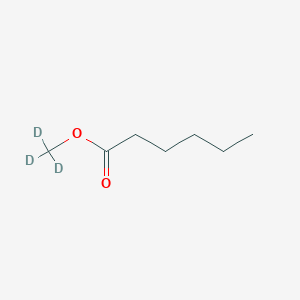
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
